3-(o-Nitrophenyl)propionyl chloride

Description

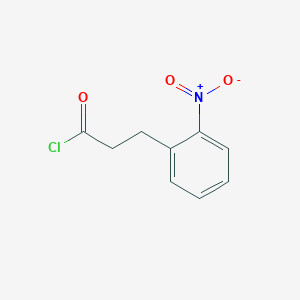

3-(o-Nitrophenyl)propionyl chloride is an acyl chloride derivative featuring a nitro group (-NO₂) at the ortho position of the phenyl ring attached to a propionyl chloride backbone. This compound is primarily used as a reactive intermediate in organic synthesis, particularly for introducing the o-nitrophenylpropionyl moiety into target molecules. Its high electrophilicity, driven by the electron-withdrawing nitro group, makes it valuable in nucleophilic acyl substitution reactions, such as esterifications, amide formations, and polymer syntheses. Despite its utility, direct studies on this compound are sparse in the literature. However, its properties and applications can be inferred from structurally related acyl chlorides.

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

3-(2-nitrophenyl)propanoyl chloride |

InChI |

InChI=1S/C9H8ClNO3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-4H,5-6H2 |

InChI Key |

JYEGDOGZNPLJOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(o-Nitrophenyl)propionyl chloride with structurally analogous acyl chlorides, focusing on physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties

Notes:

- Substituent Effects : The nitro group in this compound increases its electrophilicity compared to methoxy or bromo substituents. This enhances reactivity in acylations but may reduce solubility in polar solvents due to higher hydrophobicity (LogP ~2.1 vs. 1.9 for methoxy derivatives) .

- Thermal Stability: Brominated derivatives (e.g., 3-(3-Bromophenyl)propanoyl chloride) exhibit higher molecular weights and LogP values, suggesting greater lipophilicity but similar thermal stability to nitro-substituted analogs .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Esterification Reactions

| Compound | Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| This compound¹ | Ethanol | 2 | 92 |

| 3-(4-Methoxyphenyl)propionyl chloride | Ethanol | 12 | 85 |

| Propionyl chloride | Ethanol | 1 | 95 |

Key Insight : The nitro group accelerates esterification but slightly reduces yields compared to unsubstituted propionyl chloride due to steric hindrance .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(o-Nitrophenyl)propionyl chloride in laboratory settings?

Methodological Answer: The synthesis typically involves reacting 3-(o-Nitrophenyl)propionic acid with thionyl chloride (SOCl₂) under reflux conditions. Key steps include:

- Dissolving the carboxylic acid in anhydrous dichloromethane or toluene.

- Adding excess SOCl₂ (1.5–2 equivalents) dropwise under inert atmosphere.

- Refluxing at 65–80°C for 3–4 hours, followed by solvent and excess SOCl₂ removal under reduced pressure .

- Purification via distillation or recrystallization (if solid).

Critical considerations: Moisture exclusion, as hydrolysis to the carboxylic acid can occur .

Q. What safety precautions are critical when handling this compound in experimental procedures?

Methodological Answer:

- Storage : Store under dry inert gas (argon/nitrogen) in airtight containers at 2–8°C. Avoid contact with oxidizing agents or bases .

- Handling : Use in a fume hood with splash goggles, nitrile gloves, and a lab coat. Ground equipment to prevent static discharge .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water, which triggers violent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : A strong C=O stretch near 1800 cm⁻¹ and C-Cl stretch at ~850 cm⁻¹ .

- Elemental Analysis : Verify Cl content (theoretical ~17.8% for C₉H₇ClNO₃) .

Advanced Research Questions

Q. What mechanistic considerations are important for acylation reactions involving this compound?

Methodological Answer:

- Nucleophilic Acyl Substitution : The electron-withdrawing nitro group activates the acyl chloride toward nucleophilic attack. Steric hindrance from the ortho-nitro group may slow reactivity compared to para-substituted analogs .

- Catalytic Strategies : Use Lewis acids (e.g., InCl₃) to enhance electrophilicity in Friedel-Crafts acylations .

- Solvent Effects : Polar aprotic solvents (e.g., acetone, DCM) stabilize the transition state and improve reaction rates .

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing derivatives of this compound?

Methodological Answer:

- Conformer Analysis : In DMSO-d₆, dynamic NMR may reveal cis/trans conformers (ratio ~3:2) due to restricted rotation around the C-S bond in thioester derivatives. Use variable-temperature NMR to coalesce split signals .

- Impurity Identification : Trace hydrolyzed acid (from moisture) can cause downfield shifts in ¹H NMR. Dry samples over molecular sieves and re-analyze .

- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. What strategies optimize the yield of this compound in moisture-sensitive reactions?

Methodological Answer:

- Reagent Drying : Pre-dry SOCl₂ over activated 4Å molecular sieves. Use Schlenk techniques for moisture-sensitive steps .

- Solvent Selection : Anhydrous toluene minimizes side reactions vs. THF, which can retain traces of water .

- In Situ Monitoring : Track reaction progress via TLC (hexane:EtOAc, 4:1) or FT-IR for acyl chloride formation .

- Workup Optimization : Quench excess SOCl₂ with dry hexane to precipitate impurities before distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.